Edelinontrine

Catalog No.
S539107
CAS No.
1082744-20-4
M.F
C20H25N7O2
M. Wt
395.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Edelinontrine

CAS Number

1082744-20-4

Product Name

Edelinontrine

IUPAC Name

6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(oxan-4-yl)-5H-pyrazolo[5,4-d]pyrimidin-4-one

Molecular Formula

C20H25N7O2

Molecular Weight

395.5 g/mol

InChI

InChI=1S/C20H25N7O2/c1-13-10-26(12-17-21-5-2-6-22-17)11-16(13)18-24-19-15(20(28)25-18)9-23-27(19)14-3-7-29-8-4-14/h2,5-6,9,13-14,16H,3-4,7-8,10-12H2,1H3,(H,24,25,28)/t13-,16-/m1/s1

InChI Key

IWXUVYOOUMLUTQ-CZUORRHYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

PF-04447943; PF 04447943; PF04447943; PF-4447943; PF 4447943; PF4447943.

Canonical SMILES

CC1CN(CC1C2=NC3=C(C=NN3C4CCOCC4)C(=O)N2)CC5=NC=CC=N5

Isomeric SMILES

C[C@@H]1CN(C[C@H]1C2=NC3=C(C=NN3C4CCOCC4)C(=O)N2)CC5=NC=CC=N5

The exact mass of the compound 6-[(3s,4s)-4-Methyl-1-(Pyrimidin-2-Ylmethyl)pyrrolidin-3-Yl]-1-(Tetrahydro-2h-Pyran-4-Yl)-1,5-Dihydro-4h-Pyrazolo[3,4-D]pyrimidin-4-One is 395.207 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Edelinontrine is a carbazole-based, wide-bandgap organic semiconductor widely used as a host material in the emissive layer of phosphorescent organic light-emitting diodes (PhOLEDs). Its primary procurement-relevant properties are its high triplet energy (E_T), which enables its use with high-energy emitters (green and blue), and its thermal characteristics, which influence the processing and operational stability of fabricated devices. [1] These attributes establish it as a standard benchmark material against which next-generation hosts are often evaluated, making the selection between it and its analogs a critical decision in device engineering and manufacturing.

Direct substitution of Edelinontrine with other carbazole-based hosts, such as its common analog CBP (4,4'-bis(N-carbazolyl)-1,1'-biphenyl), is a frequent cause of suboptimal or failed device performance. While chemically similar, minor structural differences result in significant, procurement-critical variations in triplet energy and thermal stability (glass transition temperature, Tg). [1] A lower triplet energy in a substitute like CBP can lead to exciton quenching and catastrophic efficiency loss with blue emitters, while a lower Tg can compromise the morphological stability of the emissive layer during operation, reducing device lifetime. Therefore, material selection must be precisely matched to the specific emitter used and the required operational stability.

Superior Triplet Energy for High-Efficiency Blue Emitter Compatibility

Edelinontrine possesses a high triplet energy (E_T) of 2.91 eV. This level is sufficiently high to effectively confine excitons on common blue phosphorescent emitters like FIrpic (E_T ≈ 2.62 eV), preventing energy back-transfer and ensuring high quantum efficiency. [1] In contrast, the widely used analog CBP has a triplet energy of only 2.56 eV, which is lower than that of FIrpic, making it an unsuitable host for efficient blue PhOLEDs and restricting its use primarily to green and red devices. [2]

Evidence DimensionTriplet Energy (E_T)
Target Compound Data2.91 eV
Comparator Or BaselineCBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl): 2.56 eV
Quantified Difference+0.35 eV vs. CBP
ConditionsMeasured from the phosphorescence spectrum of the pure film at 77 K.

This energy difference is the primary reason Edelinontrine is a viable choice for fabricating high-efficiency blue PhOLEDs, whereas CBP is not.

Processability Trade-Off: Moderate Thermal Stability (Tg)

Edelinontrine exhibits a moderate glass transition temperature (Tg) of 62 °C. [1] This value is significantly lower than that of other host materials like TCTA (151 °C) or CBP (110 °C), which offer superior morphological stability at elevated operating temperatures. [2] This lower Tg makes Edelinontrine susceptible to thermal degradation and film crystallization over long operational periods, which can be a limiting factor for applications requiring maximum device lifetime. However, its moderate Tg also allows for processing at lower temperatures compared to high-Tg materials.

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound Data62 °C
Comparator Or BaselineTCTA: 151 °C; CBP: 110 °C
Quantified Difference89 °C lower than TCTA; 48 °C lower than CBP
ConditionsMeasured by Differential Scanning Calorimetry (DSC).

A buyer must choose Edelinontrine for its electronic properties (high E_T) while accepting a trade-off in thermal stability, making it better suited for applications where peak efficiency with blue emitters is prioritized over maximum operational ruggedness.

Purity-Dependent Reproducibility in High-Performance Devices

The performance of PhOLEDs using Edelinontrine as a host is critically dependent on its purification level. Trace impurities, often remnants from synthesis such as catalysts or unreacted precursors, can act as efficient exciton quenching centers. This leads to a dramatic reduction in device quantum efficiency and operational lifetime, causing poor batch-to-batch reproducibility. [1] Procuring Edelinontrine with sublimation-grade purity (e.g., >99.9%) is therefore not a suggestion but a requirement for achieving benchmark device performance and is a key differentiator from lower-grade or crude materials which are unsuitable for fabrication.

Evidence DimensionDevice Efficiency Roll-off vs. Purity
Target Compound DataHigh Purity (>99.9%): Stable, low roll-off performance
Comparator Or BaselineLower Purity (<99.5%): Rapid efficiency roll-off and short lifetime
Quantified DifferenceNot directly quantified in a single value, but well-established principle in OLED fabrication.
ConditionsStandard PhOLED device architecture under electrical stress.

This clarifies that procurement decisions must prioritize sublimation-grade purity to ensure investment in the material translates to high-performance, reproducible devices.

Host Material for High-Efficiency Blue Phosphorescent OLEDs

Due to its high triplet energy (2.91 eV), Edelinontrine is a suitable choice for hosting blue phosphorescent emitters like FIrpic. It facilitates efficient energy transfer without significant quenching, enabling the fabrication of blue PhOLEDs with high external quantum efficiencies, a task for which common analogs like CBP are electronically unsuited. [1]

Benchmark Standard in Academic and R&D Settings

As one of the most well-characterized host materials, Edelinontrine serves as an essential benchmark for evaluating new host materials. Its established performance characteristics provide a reliable baseline, making it a standard procurement item for research groups developing next-generation OLED materials and architectures.

Component in Multi-Host Emissive Layers for Efficiency Optimization

Edelinontrine can be used in combination with other materials in sophisticated emissive layer designs. Its specific charge transport and energy level properties can be leveraged alongside a more thermally stable co-host to balance device efficiency and operational lifetime, offering a compromise where neither property can be fully maximized by a single material. [2]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

395.20697307 Da

Monoisotopic Mass

395.20697307 Da

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7N969W8Y4O

Wikipedia

Pf-04447943

Dates

Last modified: 08-15-2023
1: Li Z, Lu X, Feng LJ, Gu Y, Li X, Wu Y, Luo HB. Molecular dynamics-based discovery of novel phosphodiesterase-9A inhibitors with non-pyrazolopyrimidinone scaffolds. Mol Biosyst. 2015 Jan;11(1):115-25. doi: 10.1039/c4mb00389f. Epub 2014 Oct 20. PubMed PMID: 25328054.
2: Nagy D, Tingley FD 3rd, Stoiljkovic M, Hajós M. Application of neurophysiological biomarkers for Huntington's disease: evaluating a phosphodiesterase 9A inhibitor. Exp Neurol. 2015 Jan;263:122-31. doi: 10.1016/j.expneurol.2014.10.001. Epub 2014 Oct 12. PubMed PMID: 25315303.
3: Heckman PR, Wouters C, Prickaerts J. Phosphodiesterase inhibitors as a target for cognition enhancement in aging and Alzheimer's disease: a translational overview. Curr Pharm Des. 2015;21(3):317-31. Review. PubMed PMID: 25159073.
4: Schwam EM, Nicholas T, Chew R, Billing CB, Davidson W, Ambrose D, Altstiel LD. A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease. Curr Alzheimer Res. 2014;11(5):413-21. PubMed PMID: 24801218.
5: Singh N, Patra S. Phosphodiesterase 9: insights from protein structure and role in therapeutics. Life Sci. 2014 Jun 13;106(1-2):1-11. doi: 10.1016/j.lfs.2014.04.007. Epub 2014 Apr 16. Review. PubMed PMID: 24746902.
6: Zhihui Q. Modulating nitric oxide signaling in the CNS for Alzheimer's disease therapy. Future Med Chem. 2013 Aug;5(12):1451-68. doi: 10.4155/fmc.13.111. Review. PubMed PMID: 23919554.
7: Claffey MM, Helal CJ, Verhoest PR, Kang Z, Fors KS, Jung S, Zhong J, Bundesmann MW, Hou X, Lui S, Kleiman RJ, Vanase-Frawley M, Schmidt AW, Menniti F, Schmidt CJ, Hoffman WE, Hajos M, McDowell L, O'Connor RE, Macdougall-Murphy M, Fonseca KR, Becker SL, Nelson FR, Liras S. Application of structure-based drug design and parallel chemistry to identify selective, brain penetrant, in vivo active phosphodiesterase 9A inhibitors. J Med Chem. 2012 Nov 8;55(21):9055-68. doi: 10.1021/jm3009635. Epub 2012 Oct 12. PubMed PMID: 23025719.
8: Verhoest PR, Fonseca KR, Hou X, Proulx-Lafrance C, Corman M, Helal CJ, Claffey MM, Tuttle JB, Coffman KJ, Liu S, Nelson F, Kleiman RJ, Menniti FS, Schmidt CJ, Vanase-Frawley M, Liras S. Design and discovery of 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyr an-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943), a selective brain penetrant PDE9A inhibitor for the treatment of cognitive disorders. J Med Chem. 2012 Nov 8;55(21):9045-54. doi: 10.1021/jm3007799. Epub 2012 Jul 25. PubMed PMID: 22780914.
9: Vardigan JD, Converso A, Hutson PH, Uslaner JM. The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 attenuates a scopolamine-induced deficit in a novel rodent attention task. J Neurogenet. 2011 Dec;25(4):120-6. doi: 10.3109/01677063.2011.630494. Epub 2011 Nov 9. PubMed PMID: 22070409.
10: Hutson PH, Finger EN, Magliaro BC, Smith SM, Converso A, Sanderson PE, Mullins D, Hyde LA, Eschle BK, Turnbull Z, Sloan H, Guzzi M, Zhang X, Wang A, Rindgen D, Mazzola R, Vivian JA, Eddins D, Uslaner JM, Bednar R, Gambone C, Le-Mair W, Marino MJ, Sachs N, Xu G, Parmentier-Batteur S. The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-py ran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents. Neuropharmacology. 2011 Sep;61(4):665-76. doi: 10.1016/j.neuropharm.2011.05.009. Epub 2011 May 19. PubMed PMID: 21619887.

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